4-((tert-Butoxycarbonyl)amino)benzoic acid, also known as Boc-4-aminobenzoic acid or Boc-4-Abz-OH, finds application as a protected derivative of 4-aminobenzoic acid in organic synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule. The Boc group can be readily cleaved under acidic conditions to reveal the free amine, enabling further reactions. [, ]
Boc-4-Abz-OH is a valuable building block in peptide synthesis. The Boc group ensures chemoselective attachment of the amino acid to the growing peptide chain while protecting the amine group from unwanted side reactions. The final deprotection step liberates the amine, allowing for peptide bond formation with the next amino acid in the sequence. [, ]
Boc-4-Abz-OH serves as a precursor for the synthesis of various bioactive molecules. The 4-aminobenzoic acid moiety can be incorporated into diverse scaffolds with potential therapeutic applications. By leveraging the protecting group strategy, researchers can introduce other functionalities onto the molecule while maintaining the integrity of the amine group. [, ]
Boc-4-Aminobenzoic Acid, also known as 4-(Boc-amino)benzoic acid, is an organic compound with the molecular formula C₁₃H₁₇N₁O₃. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of para-aminobenzoic acid. This compound is characterized by its white crystalline appearance and has a molecular weight of 237.25 g/mol. The compound is primarily used in peptide synthesis due to its ability to protect amino groups during
The synthesis of Boc-4-Aminobenzoic Acid typically involves the following steps:
Boc-4-Aminobenzoic Acid has several applications, including:
Interaction studies involving Boc-4-Aminobenzoic Acid focus on its derivatives and their interactions with biological macromolecules. For instance, ortho-aminobenzoic acid derivatives have been explored as fluorescent probes for protease assays, demonstrating their utility in biochemical research . These studies help elucidate the compound's role in biological systems and its potential therapeutic applications.
Several compounds share structural similarities with Boc-4-Aminobenzoic Acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Boc-2-Aminobenzoic Acid | Similar protecting group | Positioned at ortho position; different reactivity |
Boc-Glycine | Amino acid derivative | Simpler structure; used for different peptide types |
Boc-Phenylalanine | Aromatic amino acid | Contains an aromatic side chain; different properties |
Boc-4-Aminobenzoic Acid stands out due to its specific para substitution on the benzene ring, which influences its reactivity and utility in peptide synthesis compared to ortho and meta analogs.
Irritant